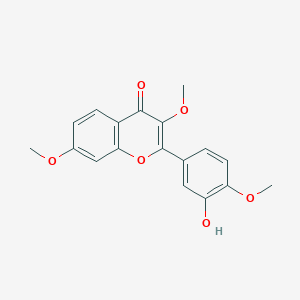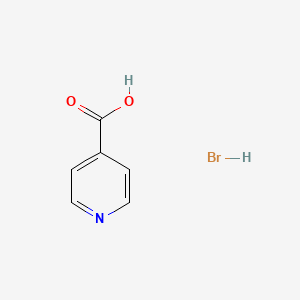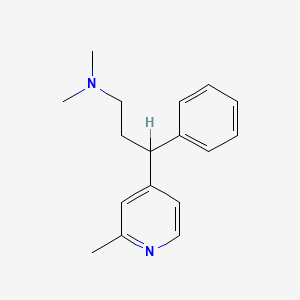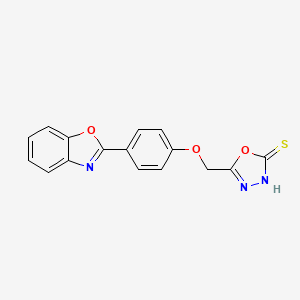
2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride is a chemical compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride typically involves the reaction of 2-Phenylthiazolidine-4-carboxylic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazolidine derivatives.
Scientific Research Applications
2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrazone derivatives with carbonyl-containing compounds, which can then undergo further chemical transformations. The presence of the thiazolidine ring enhances its reactivity and allows it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazolidine-4-carboxylic acid: The parent compound without the hydrazide group.
Thiazolidine-2,4-dione: A structurally related compound with different functional groups.
Hydrazine derivatives: Compounds containing the hydrazine functional group.
Uniqueness
2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride is unique due to the presence of both the thiazolidine ring and the hydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
106086-21-9 |
|---|---|
Molecular Formula |
C10H14ClN3OS |
Molecular Weight |
259.76 g/mol |
IUPAC Name |
2-phenyl-1,3-thiazolidine-4-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C10H13N3OS.ClH/c11-13-9(14)8-6-15-10(12-8)7-4-2-1-3-5-7;/h1-5,8,10,12H,6,11H2,(H,13,14);1H |
InChI Key |
IZJOLLFQNKYSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2)C(=O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



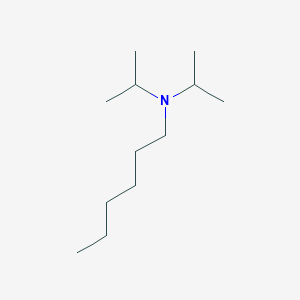


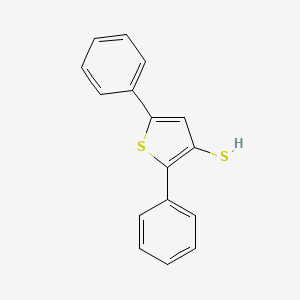
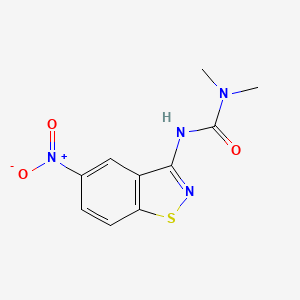
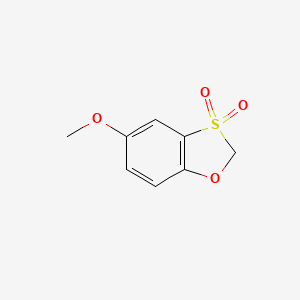
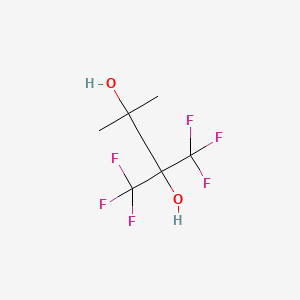
![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
